

# Validated analytical methods for characterizing 2-Amino-6-fluorobenzonitrile derivatives

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## Compound of Interest

Compound Name: 2-Amino-6-fluorobenzonitrile

Cat. No.: B142694

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## A Comprehensive Guide to Validated Analytical Methods for the Characterization of 2-Amino-6-fluorobenzonitrile Derivatives

For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is paramount. **2-Amino-6-fluorobenzonitrile** serves as a critical starting material for the synthesis of a variety of heterocyclic compounds, including medicinally important quinazoline derivatives. Ensuring the purity, identity, and quality of these derivatives requires a suite of validated analytical methods. This guide provides a comparative overview of commonly employed analytical techniques for the characterization of **2-Amino-6-fluorobenzonitrile** derivatives, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods (FTIR and NMR).

## Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method is contingent on the specific analytical challenge, such as impurity profiling, quantitative analysis, or structural elucidation. The following sections detail the principles, advantages, and typical performance characteristics of each technique for the analysis of **2-Amino-6-fluorobenzonitrile** derivatives, particularly focusing on quinazoline-based structures synthesized from this precursor.

## High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment and quantification of non-volatile and thermally labile compounds, making it highly suitable for many **2-Amino-6-fluorobenzonitrile** derivatives.

Key Performance Characteristics of a Validated HPLC-UV Method for Quinazoline Derivatives

Parameter	Typical Performance
Linearity (Correlation Coefficient, $r^2$ )	> 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	0.01 µg/mL
Limit of Quantification (LOQ)	0.03 µg/mL
Specificity	No interference from blank, placebo, or degradation products

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents, starting materials, and volatile impurities in the derivatives of **2-Amino-6-fluorobenzonitrile**.

Typical GC-MS Parameters for Impurity Profiling

Parameter	Typical Value
Linearity (Correlation Coefficient, $r^2$ )	> 0.995
Accuracy (% Recovery)	95.0% - 105.0%
Precision (% RSD)	< 5.0%
Limit of Detection (LOD)	0.1 ppm
Limit of Quantification (LOQ)	0.3 ppm
Specificity	Mass spectral library matching and retention time confirmation

## Spectroscopic Methods: FTIR and NMR

Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural elucidation and confirmation of **2-Amino-6-fluorobenzonitrile** derivatives.

### Comparative Overview of Spectroscopic Techniques

Technique	Information Provided	Application in Characterization
FTIR Spectroscopy	Presence of functional groups (e.g., C=O, N-H, C-N, C-F).	Confirmation of successful synthesis by identifying key functional group transformations.
NMR Spectroscopy ( $^1\text{H}$ , $^{13}\text{C}$ )	Detailed molecular structure, including connectivity of atoms and stereochemistry.	Unambiguous structure determination and identification of impurities.

## Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following are representative protocols for the analysis of quinazoline derivatives of **2-Amino-6-fluorobenzonitrile**.

## Validated HPLC-UV Method for Quinazoline Derivatives

This protocol is based on methods developed for the stability testing and quantification of novel quinazoline derivatives.<sup>[1][2]</sup>

### 1. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 20 µL.
- Column Temperature: 25 °C.

### 2. Standard and Sample Preparation:

- Standard Solution: Accurately weigh and dissolve the reference standard of the quinazoline derivative in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare working standards by serial dilution.
- Sample Solution: Dissolve the sample containing the quinazoline derivative in the mobile phase to achieve a final concentration within the linear range of the method.

### 3. Method Validation Parameters:

- Linearity: Analyze a series of at least five concentrations of the standard solution. Plot the peak area against concentration and determine the correlation coefficient.
- Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120%).
- Precision:
  - Repeatability: Analyze six replicate injections of the standard solution.

- Intermediate Precision: Repeat the analysis on a different day with a different analyst.
- Specificity: Analyze blank, placebo, and stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) to ensure no interference at the retention time of the analyte peak.
- LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

## GC-MS Method for Impurity Profiling

This protocol is a general guideline for the detection of volatile impurities in pharmaceutical intermediates.

### 1. GC-MS Conditions:

- Column: Capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program: 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 10 min.
- Injector Temperature: 250 °C.
- Injection Mode: Split (e.g., 20:1).
- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Scan Range: m/z 40-500.

### 2. Sample Preparation:

- Dissolve a known amount of the **2-Amino-6-fluorobenzonitrile** derivative in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1

mg/mL.

## Spectroscopic Characterization

### 1. FTIR Spectroscopy:

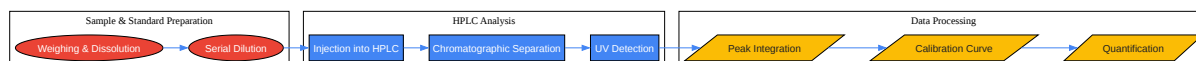
- Acquire the spectrum of the solid sample using an ATR-FTIR spectrometer or by preparing a KBr pellet.
- Record the spectrum from 4000 to 400  $\text{cm}^{-1}$ .
- Identify characteristic absorption bands corresponding to the functional groups present in the molecule. For a quinazoline derivative, key bands would include C=N stretching, aromatic C=C stretching, and C-H stretching.[3][4]

### 2. NMR Spectroscopy:

- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO- $\text{d}_6$  or  $\text{CDCl}_3$ ).
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the complete structure of the derivative.[5][6][7][8]

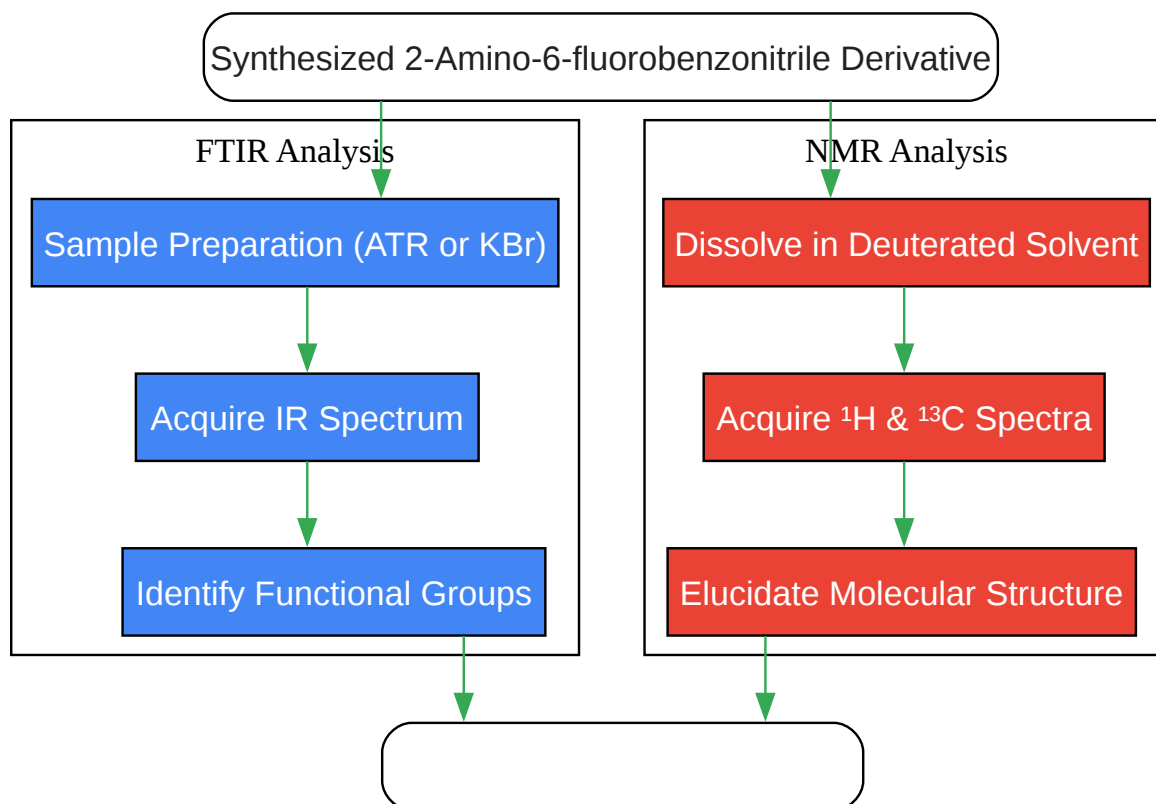
## Visualizing Analytical Workflows

The following diagrams illustrate the typical workflows for the analytical methods described.



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Figure 1. A typical workflow for quantitative analysis using HPLC-UV.



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Figure 2. Workflow for structural elucidation using spectroscopic methods.

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